6-chloro-3-[(2E)-3-[4-(methylsulfanyl)phenyl]prop-2-enoyl]-2H-chromen-2-one
Description
The compound 6-chloro-3-[(2E)-3-[4-(methylsulfanyl)phenyl]prop-2-enoyl]-2H-chromen-2-one is a coumarin-chalcone hybrid featuring a 6-chloro-substituted coumarin core and a (2E)-propenoyl group linked to a 4-(methylsulfanyl)phenyl moiety. The methylsulfanyl (SCH₃) group at the para position of the phenyl ring may enhance lipophilicity and influence electronic properties compared to analogs with substituents like dimethylamino or ethyl groups .
Properties
IUPAC Name |
6-chloro-3-[(E)-3-(4-methylsulfanylphenyl)prop-2-enoyl]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClO3S/c1-24-15-6-2-12(3-7-15)4-8-17(21)16-11-13-10-14(20)5-9-18(13)23-19(16)22/h2-11H,1H3/b8-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRMGLWVIPJXUSM-XBXARRHUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C=CC(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=C/C(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-[(2E)-3-[4-(methylsulfanyl)phenyl]prop-2-enoyl]-2H-chromen-2-one typically involves a multi-step process. One common method includes the Claisen-Schmidt condensation reaction between 6-chloro-2H-chromen-2-one and 4-(methylsulfanyl)benzaldehyde in the presence of a base such as potassium hydroxide (KOH) in ethanol under reflux conditions . The reaction proceeds through the formation of an intermediate chalcone, which undergoes cyclization to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
6-chloro-3-[(2E)-3-[4-(methylsulfanyl)phenyl]prop-2-enoyl]-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The carbonyl group in the chromen-2-one moiety can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH₄).
Substitution: The chloro group at the 6th position can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: H₂O₂, m-CPBA
Reduction: NaBH₄, lithium aluminum hydride (LiAlH₄)
Substitution: Amines, thiols, in the presence of a base or catalyst
Major Products
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Alcohol derivatives
Substitution: Amino or thio derivatives
Scientific Research Applications
Synthesis of 6-Chloro-3-[(2E)-3-[4-(Methylsulfanyl)phenyl]prop-2-enoyl]-2H-chromen-2-one
The synthesis of this compound typically involves the reaction of appropriate starting materials under controlled conditions to yield the desired coumarin derivative. The general synthetic pathway includes:
- Formation of the Chalcone Intermediate : The initial step often involves the condensation of a suitable aldehyde with a ketone in the presence of a base.
- Cyclization to Form Coumarin : The chalcone undergoes cyclization to form the coumarin structure, which is then chlorinated to introduce the chloro substituent.
- Final Modifications : Further modifications may include methylation or sulfide formation to achieve the final product.
Antimicrobial Activity
Research indicates that derivatives of coumarins, including this compound, exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit bacterial biofilm formation, which is crucial in treating infections caused by biofilm-forming pathogens .
Antioxidant Properties
Coumarin derivatives are also recognized for their antioxidant activities. The compound has been evaluated for its ability to scavenge free radicals and protect cellular components from oxidative damage. This property is particularly relevant in the context of diseases where oxidative stress plays a pivotal role .
Anticancer Potential
There is growing interest in the anticancer properties of coumarins. Preliminary studies suggest that this compound may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including modulation of signaling pathways involved in cell proliferation .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Research indicates that it may inhibit pro-inflammatory cytokines and enzymes, making it a potential candidate for treating inflammatory diseases .
Case Study 1: Antimicrobial Efficacy
In a study published in Chemica Techno Acta, researchers synthesized various coumarin derivatives and tested their antimicrobial activity against several bacterial strains. The results indicated that compounds similar to this compound significantly reduced biofilm formation and showed potential as therapeutic agents against resistant bacterial strains .
Case Study 2: Antioxidant Activity Assessment
A separate investigation focused on evaluating the antioxidant capacity of this compound using DPPH radical scavenging assays. The results demonstrated that it effectively scavenged free radicals, indicating its potential application in preventing oxidative stress-related diseases .
Mechanism of Action
The mechanism of action of 6-chloro-3-[(2E)-3-[4-(methylsulfanyl)phenyl]prop-2-enoyl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and cancer progression.
DNA Intercalation: It can intercalate into DNA, disrupting the replication process and leading to cell death.
Reactive Oxygen Species (ROS) Generation: The compound can induce the production of ROS, leading to oxidative stress and apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Propenoyl-Phenyl Group
3-((2E)-3-(4-Dimethylamino-phenyl)prop-2-enoyl)-2(H)-chromen-2-one ()
- Structure: The propenoyl chain is attached to a 4-dimethylamino-phenyl group instead of methylsulfanyl.
- Physicochemical Properties :
- Melting point: 192°C.
- IR bands: 1712 cm⁻¹ (>C=O), 1550 cm⁻¹ (C=C).
- NMR δ 2.9 ppm (N(CH₃)₂), δ 6.54–8.1 ppm (aromatic protons).
- Higher molecular weight (C₂₀H₁₇NO₄, MW 335.36) vs. the target compound (C₂₀H₁₅ClO₃S, estimated MW 376.85).
6-Chloro-3-[(2E)-3-(4-ethylphenyl)prop-2-enoyl]-2H-chromen-2-one ()
- Structure : Substitutes methylsulfanyl with a 4-ethylphenyl group.
- Physicochemical Properties :
- Molecular formula: C₂₀H₁₅ClO₃.
- Molecular weight: 338.76.
Modifications on the Coumarin Core
3-(5-[(2E)-3-[4-(Dimethylamino)phenyl]prop-2-enoyl]-6-methylpyridin-2-yl)-2H-chromen-2-one ()
- Structure : Coumarin core fused with a 6-methylpyridin-2-yl group.
- Physicochemical Properties :
- Melting point: 196–198°C.
- ¹H NMR: δ 2.71 ppm (CH₃), δ 3.05 ppm (N(CH₃)₂).
7-Hydroxy-8-methyl-4-propyl Derivatives ()
- Structure : Features additional substituents (7-hydroxy, 8-methyl, 4-propyl) on the coumarin core.
- Physicochemical Properties: Molecular formula: C₁₈H₂₁NO₄. Molecular weight: 315.3.
Structural and Crystallographic Insights
- Crystal Packing :
- Software Tools :
- SHELX programs () are widely used for refining such structures, ensuring accurate bond length and angle determinations (e.g., C11=C12 bond in : trans-configuration) .
Biological Activity
The compound 6-chloro-3-[(2E)-3-[4-(methylsulfanyl)phenyl]prop-2-enoyl]-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Chemical Name: this compound
Molecular Formula: C17H14ClO3S
Molecular Weight: 335.81 g/mol
The compound features a chromenone backbone with a chloro substituent and a methylthio group, which may influence its biological properties.
Antioxidant Activity
Research has shown that coumarin derivatives exhibit significant antioxidant properties. For instance, studies have reported that certain coumarin compounds demonstrate strong radical scavenging activity, which is essential for combating oxidative stress-related diseases. The antioxidant activity of related compounds can be quantified using the IC50 value, indicating the concentration required to inhibit 50% of the free radicals.
| Compound | IC50 (μM) |
|---|---|
| 6-Chloro-Coumarin Derivative | 2.07 |
| Trolox (Reference) | 2.30 |
These values suggest that similar derivatives may possess comparable antioxidant capabilities, potentially making them candidates for further investigation in oxidative stress-related conditions .
Antimicrobial Activity
Coumarin derivatives have also been evaluated for their antimicrobial properties. A study indicated that related compounds exhibited high activity against various bacterial strains, including Staphylococcus pneumoniae and Pseudomonas aeruginosa . The antimicrobial efficacy was assessed through minimum inhibitory concentration (MIC) tests, demonstrating the potential of these compounds in treating infections caused by resistant strains .
Anticancer Activity
Recent research has highlighted the anticancer potential of coumarin derivatives. A series of coumarin-containing compounds were synthesized and tested against human tumor cell lines such as MCF-7 (breast cancer) and HepG-2 (liver cancer). Notably, one compound demonstrated an IC50 value of 5.5 µg/ml against MCF-7 cells, indicating potent anticancer activity . The mechanisms often involve the induction of apoptosis and inhibition of cell proliferation.
The biological activities of this compound can be attributed to several mechanisms:
- Antioxidant Mechanism: The electron-donating ability of the phenolic hydroxyl group in coumarins may facilitate the neutralization of free radicals.
- Antimicrobial Mechanism: Coumarins may disrupt bacterial cell membranes or inhibit essential enzymes involved in bacterial metabolism.
- Anticancer Mechanism: These compounds can modulate various signaling pathways involved in cell cycle regulation and apoptosis, often targeting specific proteins associated with cancer progression.
Case Studies
- Antioxidant Case Study: A study involving various coumarin derivatives demonstrated that modifications to the chromenone structure significantly influenced antioxidant activity, with some derivatives showing superior efficacy compared to standard antioxidants like Trolox .
- Antimicrobial Case Study: In vitro studies revealed that specific coumarin derivatives exhibited strong antimicrobial effects against resistant bacterial strains, suggesting their potential as lead compounds in antibiotic development .
- Anticancer Case Study: Research on a series of newly synthesized coumarins showed promising results against cancer cell lines, with certain derivatives achieving low IC50 values indicative of high potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
